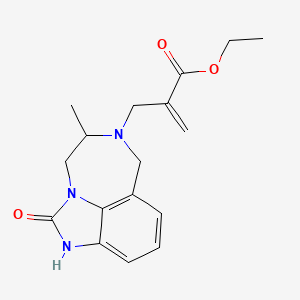
Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the propanoic acid and ethyl ester groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and time are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures, such as chromatography and spectroscopy, would be employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid, 1,2,4,5-tetrahydro-5-methyl-alpha-methylene-2-oxo-, ethyl ester is unique due to its specific structural features, which may confer distinct pharmacological properties. Its imidazo-benzodiazepine core and additional functional groups may result in unique interactions with biological targets, leading to novel therapeutic applications.
Biological Activity
Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives are a class of compounds that have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of Imidazo(4,5,1-jk)(1,4)benzodiazepine-6(7H)-propanoic acid , specifically focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H13N3
- Molecular Weight : 187.24 g/mol
- CAS Number : 66596-62-1
- Boiling Point : 400.9 °C (predicted)
- Density : 1.30 g/cm³ (predicted)
- pKa : 9.19 (predicted)
Imidazo(4,5,1-jk)(1,4)benzodiazepines exhibit their biological activity primarily through modulation of the central nervous system (CNS) and interaction with various receptors:
- GABA-A Receptor Modulation : These compounds often act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic and sedative properties .
- Anticonvulsant Activity : Research indicates that certain derivatives demonstrate anticonvulsant properties superior to classical benzodiazepines like diazepam. For instance, compounds derived from imidazo-benzodiazepines have shown up to 20-fold increased potency in seizure models compared to diazepam .
Biological Activity Overview
Case Studies and Research Findings
- Anticonvulsant Efficacy :
- Antiviral Activity Against HIV :
- Neuroprotective Studies :
Safety and Toxicology
Toxicity studies have shown that imidazo-benzodiazepines exhibit a favorable safety profile with minimal adverse effects observed at high doses (up to 4 g/kg) in animal models . Long-term studies are necessary to fully understand the chronic effects and safety of these compounds.
Properties
CAS No. |
132933-15-4 |
|---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
ethyl 2-[(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C17H21N3O3/c1-4-23-16(21)11(2)8-19-10-13-6-5-7-14-15(13)20(9-12(19)3)17(22)18-14/h5-7,12H,2,4,8-10H2,1,3H3,(H,18,22) |
InChI Key |
BGNNXDORPMXXML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















